molecular formula C8H6ClFO B7893303 2-(4-Chloro-3-fluorophenyl)acetaldehyde CAS No. 205880-74-6

2-(4-Chloro-3-fluorophenyl)acetaldehyde

Cat. No. B7893303
CAS RN: 205880-74-6
M. Wt: 172.58 g/mol
InChI Key: VMVLFQIBMRPIGM-UHFFFAOYSA-N
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Description

“2-(4-Chloro-3-fluorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6ClFO . It is a derivative of acetaldehyde, where the hydrogen atoms on the phenyl ring are replaced by a chlorine atom and a fluorine atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a chlorine atom and a fluorine atom . The InChI code for this compound is provided in some resources , which can be used to generate a 3D structure for more detailed analysis.

properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLFQIBMRPIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695210
Record name (4-Chloro-3-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205880-74-6
Record name (4-Chloro-3-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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